molecular formula C20H16ClN3O B2993087 2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole CAS No. 338411-22-6

2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole

Cat. No.: B2993087
CAS No.: 338411-22-6
M. Wt: 349.82
InChI Key: KKWAPCRCUKGBJY-UHFFFAOYSA-N
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Description

The compound “2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is substituted with a 2-chloropyridin-3-yl group and a 3-methoxybenzyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a yellow solid of Naproxen acylchloride was synthesized according to the literature method . 2-Chloro-3-pyridinylmethanol (0.02 mol, 2.87 g) and 4-(dimethylamino)-pyridin (DMAP, 0.003 mol, 0.36 g) were dissolved in dry tetrahydrofuran (30 mL) and triethylamine (0.03 mol, 4 mL). The solution of naproxen acylchloride in dry tetrahydrofuran was dropwise added at 0 °C .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using crystallography . The crystal structure of the compound was determined to be monoclinic, with specific atomic coordinates and displacement parameters .

Scientific Research Applications

Chemical Compounds and Environmental Impact

  • Parabens in Aquatic Environments : Research on parabens, which are chemically related to the specified compound by virtue of being synthetic organic chemicals, highlights the environmental impact of such substances. Parabens, used as preservatives, have been detected in water bodies, reflecting the broader concern about the persistence and effects of synthetic chemicals in the environment. This research underscores the importance of monitoring and managing the environmental presence of synthetic organic compounds, including those similar to "2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole" (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Synthesis and Pharmaceutical Applications

  • Novel Synthesis in Pharmaceutical Development : The exploration of novel synthesis methods for pharmaceutical compounds, including proton pump inhibitors like omeprazole, demonstrates the ongoing innovation in drug development. This area of research involves creating more efficient pathways for synthesizing compounds with potential health benefits, which could be relevant to the synthesis and application of compounds like "this compound" in the medical field (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Enzymatic Treatment for Pollution Remediation

  • Enzymatic Approaches to Organic Pollutant Remediation : Studies have shown that enzymatic treatments, in conjunction with redox mediators, can effectively degrade recalcitrant organic pollutants in wastewater. This research highlights the potential of biotechnological approaches to address environmental contamination, which could be applicable to the breakdown or transformation of complex compounds like "this compound" (Husain & Husain, 2007).

Mechanism of Action

The mechanism of action of similar compounds, particularly imidazole derivatives, has been studied in the context of antifungal drugs . Imidazole derivatives inhibit the biosynthesis of ergosterol, the main sterol in membranes of fungi .

Future Directions

The future directions for research on “2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, novel pyridylpyrazole derivatives derived from similar compounds have shown promising insecticidal and fungicidal activities , suggesting potential applications in pest control.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[(3-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c1-25-15-7-4-6-14(12-15)13-24-18-10-3-2-9-17(18)23-20(24)16-8-5-11-22-19(16)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWAPCRCUKGBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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